molecular formula C14H13N5OS B11041818 1-{2-[(4-iminoquinazolin-3(4H)-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone

1-{2-[(4-iminoquinazolin-3(4H)-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone

Cat. No.: B11041818
M. Wt: 299.35 g/mol
InChI Key: QITXGOZDNAJZKA-UHFFFAOYSA-N
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Description

1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE is a complex organic compound that features a quinazoline and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is the condensation of a quinazoline derivative with a thiazole precursor under controlled conditions. The reaction may require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and purification steps to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[4-IMINO-3(4H)-QUINAZOLINYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)-1-ETHANONE is unique due to its combined quinazoline and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

1-[2-[(4-iminoquinazolin-3-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C14H13N5OS/c1-8-12(9(2)20)21-14(17-8)18-19-7-16-11-6-4-3-5-10(11)13(19)15/h3-7,15H,1-2H3,(H,17,18)

InChI Key

QITXGOZDNAJZKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NN2C=NC3=CC=CC=C3C2=N)C(=O)C

Origin of Product

United States

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